molecular formula C17H25N3O4S B13814174 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide CAS No. 62190-14-1

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide

Cat. No.: B13814174
CAS No.: 62190-14-1
M. Wt: 367.5 g/mol
InChI Key: LCGFRLAIITYQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide (CAS Registry Number: 62190-14-1) is a chemical compound of significant research interest, supplied for laboratory use only. Its molecular formula is C17H25N3O4S, and it has a molecular weight of 367.46 g/mol . The compound's structure is characterized by a benzamide core, substituted with a methoxy group and a sulfamoyl group at the 2- and 5- positions of the benzene ring, respectively. This structure is linked via an amide bond to an ethyl chain connected to a 3-quinuclidinyl group, which is also identified as a 1-azabicyclo[2.2.2]octan-3-yl moiety . This quinuclidine scaffold is a key feature in various pharmacologically active compounds. Researchers are exploring the applications of this and related substituted benzamide compounds in medicinal chemistry and pharmacology . The compound is provided as a high-purity solid and should be stored in a cool, dry place, ideally between 2-8°C. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can request a certificate of analysis for specific lot data.

Properties

CAS No.

62190-14-1

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C17H25N3O4S/c1-24-16-3-2-14(25(18,22)23)10-15(16)17(21)19-7-4-13-11-20-8-5-12(13)6-9-20/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,21)(H2,18,22,23)

InChI Key

LCGFRLAIITYQMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCC2CN3CCC2CC3

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Features

Feature Description
IUPAC Name 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide
Molecular Formula C18H27N3O4S (approximate, based on substituents)
Functional Groups Methoxy (-OCH3), Sulfamoyl (-SO2NH2), Benzamide, Quinuclidinyl-ethyl substituent
Pharmacophore Components Sulfamoylbenzamide core, quinuclidine nitrogen-containing bicyclic amine

Preparation Methods Analysis

Detailed Preparation from Literature and Patents

Preparation of N-(2-methoxy-5-sulfamoylbenzoyl)glycine Alkyl Ester Intermediate
  • Starting material: N-(2-methoxy-5-sulfamoylbenzoyl)glycine alkyl ester.
  • Reacted with ethyl orthoformate in the presence of a catalytic amount of acid under heating.
  • This reaction yields a novel imidate intermediate (formula II in patent JPS5528912A) which is key for further transformations.
Formation of Pyrrolidine or Related Amino Derivative
  • The imidate intermediate is reacted with alkali metals in solvents to generate reactive species.
  • Subsequent reaction with N-ethyl-2-pyrrolidinone and alkylating agents (e.g., diethyl sulfate) at room temperature or elevated temperatures (several to tens of hours) forms benzamidomethyl pyrrolidine derivatives (formula III).
Reduction to Final Compound
  • Treatment of the above intermediate with metal hydrides such as sodium borohydride reduces the compound to the desired benzamide derivative (formula IV), which is structurally related to the target compound.
Amide Bond Formation with 2-(3-Quinuclidinyl)ethyl Amine
  • The final key step involves coupling the activated benzoyl intermediate (e.g., acid chloride or anhydride) with 2-(3-quinuclidinyl)ethyl amine.
  • This can be achieved via standard peptide coupling reagents (e.g., EDC, DCC) or direct amidation under controlled conditions.
  • Protection/deprotection strategies may be employed to preserve sensitive groups during synthesis.

Alternative Preparation Routes

  • Patent KR780000255B1 describes preparation methods for related compounds with N-(diethalaminoethyl) substitution on 2-methoxy-5-methylsulfonylbenzamide, which may inform analogous synthetic approaches for the quinuclidinyl derivative.
  • Literature on benzamide derivatives suggests palladium-catalyzed C-H activation and annulation reactions can be used to functionalize benzamide cores, potentially applicable for late-stage modifications.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Esterification N-(2-methoxy-5-sulfamoylbenzoyl)glycine + alkyl ester formation N-(2-methoxy-5-sulfamoylbenzoyl)glycine alkyl ester Starting material for imidate formation
2 Imidate Formation Ethyl orthoformate + acid catalyst, heat Imidate intermediate (formula II) Key intermediate for amine coupling
3 Alkali Metal Reaction Alkali metal in solvent Reactive intermediate Prepares for pyrrolidinone reaction
4 Alkylation N-ethyl-2-pyrrolidinone + diethyl sulfate, RT or heat Benzamidomethyl pyrrolidine derivative (formula III) Alkylation to introduce amine moiety
5 Reduction Sodium borohydride or other metal hydride Reduced benzamide derivative (formula IV) Final reduction step
6 Amide Coupling 2-(3-quinuclidinyl)ethyl amine + activated acid derivative 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide Final target compound

Research Findings and Notes

  • The use of ethyl orthoformate to form imidate intermediates is a strategic step that facilitates subsequent nucleophilic substitution and amide bond formation.
  • Metal hydride reductions are mild and effective for converting intermediates to the target benzamide without affecting sensitive sulfamoyl or methoxy groups.
  • The quinuclidinyl substituent, a bicyclic amine, requires careful handling due to steric and basicity considerations; coupling reactions should be optimized for yield and purity.
  • No direct synthesis of the exact compound was found in open literature; however, the described methods for closely related benzamide derivatives provide a reliable synthetic framework.
  • Analytical characterization (NMR, IR, MS) is essential after each step to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide exhibit antimicrobial properties. Studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Neurological Research

The quinuclidinyl moiety in the compound is of particular interest in neurological studies. Quinuclidine derivatives have been explored for their effects on neurotransmitter systems, notably as potential treatments for disorders such as schizophrenia and Parkinson's disease. The compound may serve as a lead molecule for further modifications aimed at enhancing neuroactive properties .

Drug Design and Development

The structural features of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide position it well for use in drug design. Its sulfonamide group is known for its role in enhancing solubility and bioavailability, making it a candidate for formulation studies aimed at improving therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonamide compounds, including 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Neuropharmacological Assessment

A recent investigation into the neuropharmacological effects of quinuclidine derivatives highlighted the potential of compounds like 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide in modulating dopamine receptors. The study found that certain modifications to the quinuclidine structure could enhance receptor affinity and selectivity, paving the way for new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The quinuclidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Collision Cross-Section (Ų) Key References
2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide C₁₅H₂₁N₃O₄S 339.41 3-Quinuclidinylethyl, 5-sulfamoyl 181.22 (m/z 340.1, [M+H]⁺)
Prosulpride C₁₆H₂₄N₄O₄S 368.45 (1-Propylpyrrolidin-2-yl)methyl N/A
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₁₇H₁₈ClN₃O₄S 395.86 4-Sulfamoylphenethyl, 5-chloro N/A
4-Chloro-N-(2-((5-trifluoromethyl-2-pyridyl)sulfonyl)ethyl)benzamide C₁₆H₁₃ClF₃N₂O₃S 405.80 Pyridylsulfonylethyl, 4-chloro N/A
Key Observations:
  • Quinuclidine vs.
  • Chlorine and Trifluoromethyl Substituents : The introduction of electron-withdrawing groups (e.g., Cl, CF₃) in analogs increases molecular weight and hydrophobicity, which may enhance membrane permeability .
Receptor Interactions
  • Prosulpride, a dopamine D2/D3 receptor antagonist, demonstrates how benzamide derivatives with nitrogen-rich substituents target CNS receptors .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via a multi-step process:
    • Sulfamoylation : Introduce the sulfamoyl group to 2-methoxybenzoic acid derivatives using chlorosulfonic acid and ammonia .
    • Amide Coupling : React the sulfamoylbenzoyl chloride with 2-(3-quinuclidinyl)ethylamine using coupling agents like EDCI/HOBt in DMF or DCM .
  • Optimization :
    • Use anhydrous conditions to minimize hydrolysis.
    • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature (e.g., 0–25°C for coupling) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxy, sulfamoyl, quinuclidinyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., Cambridge Structural Database protocols) .
  • HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (+0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

  • Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .
  • Assay Standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Control for Pharmacokinetic Variability : Test solubility (e.g., DMSO co-solvent systems) and metabolic stability (e.g., liver microsome incubations) to address bioavailability differences .

Q. What strategies are employed to study the compound's interaction with muscarinic acetylcholine receptors (mAChRs)?

Methodological Answer:

  • Radioligand Displacement Assays : Use [3H]-N-methylscopolamine in CHO-K1 cells expressing mAChR subtypes (M1–M5) to measure IC50 values .
  • Molecular Docking : Perform in silico studies with mAChR crystal structures (e.g., PDB ID: 5CXV) to predict binding modes of the quinuclidinyl group .
  • Functional Assays : Measure intracellular Ca2+ flux or ERK phosphorylation to assess receptor activation/inhibition .

Q. How can researchers address low aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Surfactant Additives : Include Poloxamer 407 (0.01% w/v) in buffer solutions .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility .

Q. What computational methods are used to predict the compound’s binding affinity and selectivity for target receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories to assess stability and key residues (e.g., Asp113 in mAChRs) .
  • QSAR Modeling : Train models using analogs with known IC50 values to predict activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energy for structural analogs to optimize selectivity .

Q. How is metabolic stability assessed using liver microsomes, and what modifications improve stability?

Methodological Answer:

  • Microsome Incubation :
    • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
    • Terminate reactions at intervals (0–60 min) with ice-cold acetonitrile.
    • Quantify parent compound via LC-MS/MS to calculate half-life (t1/2) .
  • Stability Optimization :
    • Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
    • Modify the quinuclidinyl moiety to hinder N-dealkylation .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications :
    • Vary the methoxy group position (e.g., 3- vs. 5-methoxy) to assess steric effects .
    • Replace sulfamoyl with sulfonamide or carboxylate to alter polarity .
  • Side Chain Optimization :
    • Test alkyl vs. aryl substitutions on the quinuclidinyl ethyl group for receptor subtype selectivity .
  • Biological Testing :
    • Prioritize in vitro assays (e.g., receptor binding, functional activity) before advancing to in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.